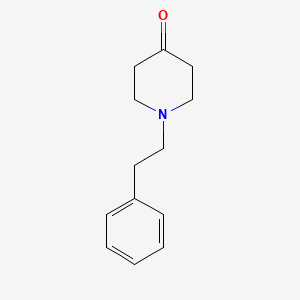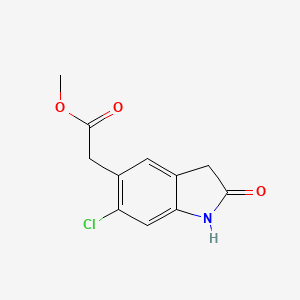
Loureiriol
Vue d'ensemble
Description
Loureiriol is a homoisoflavonoid compound known for its weak anticancer properties. It is derived from natural sources, particularly plants, and has been studied for its potential biological activities, including cytotoxic effects against certain cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Loureiriol can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the cyclization of chalcones followed by oxidation and methylation steps. Specific reaction conditions, such as temperature, pH, and catalysts, are crucial for optimizing the yield and purity of this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, particularly species of the Dracaena genus. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Loureiriol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its cytotoxic effects on cancer cell lines, particularly leukemia cells.
Medicine: Investigated for its potential anticancer properties and its role in inhibiting cancer cell proliferation.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mécanisme D'action
Loureiriol exerts its effects through multiple mechanisms:
Molecular Targets: It targets key proteins involved in cell cycle regulation and apoptosis, such as cyclin-dependent kinases and caspases.
Pathways Involved: this compound induces cell cycle arrest at the G0/G1 phase and promotes apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins
Comparaison Avec Des Composés Similaires
Loureiriol is unique among homoisoflavonoids due to its specific structural features and biological activities. Similar compounds include:
Loureirin A, B, C, and D: These compounds share structural similarities with this compound but differ in their specific biological activities.
Stilbenoid Derivatives: These compounds also exhibit anticancer properties but have different molecular targets and mechanisms of action
This compound stands out due to its specific effects on leukemia cells and its potential for further development as an anticancer agent.
Propriétés
IUPAC Name |
(3R)-3,5,7-trihydroxy-3-[(4-hydroxyphenyl)methyl]-2H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c17-10-3-1-9(2-4-10)7-16(21)8-22-13-6-11(18)5-12(19)14(13)15(16)20/h1-6,17-19,21H,7-8H2/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOAWBPJSODKQL-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(C=C(C=C2O1)O)O)(CC3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@](C(=O)C2=C(C=C(C=C2O1)O)O)(CC3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















